molecular formula C18H16N2S B15086439 1-Benzyl-3-naphthalen-1-ylthiourea CAS No. 107544-71-8

1-Benzyl-3-naphthalen-1-ylthiourea

Cat. No.: B15086439
CAS No.: 107544-71-8
M. Wt: 292.4 g/mol
InChI Key: YLVKRWMFSLEQPO-UHFFFAOYSA-N
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Description

1-Benzyl-3-naphthalen-1-ylthiourea is an organic compound with the molecular formula C18H16N2S It is a thiourea derivative, characterized by the presence of a benzyl group and a naphthalenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-naphthalen-1-ylthiourea can be synthesized through the reaction of benzyl isothiocyanate with 1-naphthylamine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-naphthalen-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The benzyl and naphthalenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzyl or naphthalenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and coordination compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzyl and naphthalenyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

    1-Phenethyl-3-(3-trifluoromethylphenyl)thiourea: Known for its gibberellin-like activity in plant growth regulation.

    1-(3-Chlorophenyl)-3-phenylthiourea: Used in various chemical synthesis processes.

    1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea: Noted for its unique chemical properties and applications in material science.

Uniqueness: 1-Benzyl-3-naphthalen-1-ylthiourea stands out due to its specific structural features, which confer unique reactivity and stability. Its combination of benzyl and naphthalenyl groups makes it particularly versatile for various chemical and biological applications.

Properties

CAS No.

107544-71-8

Molecular Formula

C18H16N2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-benzyl-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C18H16N2S/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21)

InChI Key

YLVKRWMFSLEQPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC3=CC=CC=C32

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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